molecular formula C20H20N2O2S B492622 N-(4-methoxyphenyl)-3-[(4-methyl-2-quinolinyl)sulfanyl]propanamide CAS No. 671198-91-7

N-(4-methoxyphenyl)-3-[(4-methyl-2-quinolinyl)sulfanyl]propanamide

Cat. No.: B492622
CAS No.: 671198-91-7
M. Wt: 352.5g/mol
InChI Key: FKKMRNUHQCHJCX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-[(4-methyl-2-quinolinyl)sulfanyl]propanamide is an organic compound that features a methoxyphenyl group and a quinolinylsulfanyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-[(4-methyl-2-quinolinyl)sulfanyl]propanamide typically involves the reaction of 4-methoxyphenylamine with 4-methyl-2-quinoline thiol in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-[(4-methyl-2-quinolinyl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(4-methoxyphenyl)-3-[(4-methyl-2-quinolinyl)sulfanyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-[(4-methyl-2-quinolinyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-3-[(4-methyl-2-quinolinyl)sulfanyl]acetamide
  • N-(4-methoxyphenyl)-3-[(4-methyl-2-quinolinyl)sulfanyl]butanamide
  • N-(4-methoxyphenyl)-3-[(4-methyl-2-quinolinyl)sulfanyl]pentanamide

Uniqueness

N-(4-methoxyphenyl)-3-[(4-methyl-2-quinolinyl)sulfanyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxyphenyl and quinolinylsulfanyl groups allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.

Biological Activity

N-(4-methoxyphenyl)-3-[(4-methyl-2-quinolinyl)sulfanyl]propanamide, also known by its CAS number 671198-91-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological evaluation, highlighting its pharmacological properties and therapeutic potential.

Chemical Structure and Properties

This compound has the following molecular characteristics:

PropertyValue
Molecular Formula C20H20N2O2S
Molecular Weight 352.45 g/mol
CAS Number 671198-91-7
IUPAC Name N-(4-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide
SMILES CC1=CC(=NC2=CC=CC=C12)SCCC(=O)NC3=CC=C(C=C3)OC

The compound features a quinoline moiety linked via a sulfanyl group to a propanamide backbone, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the quinoline derivative followed by the introduction of the methoxy and sulfanyl groups. The synthetic route often employs standard organic chemistry techniques such as nucleophilic substitutions and coupling reactions.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant cytotoxic effects against various cancer cell lines:

Compound TypeCell LineIC50 (µM)
Pyrazole DerivativesA3754.2
Quinoline DerivativesMCF-70.39
Sulfanyl CompoundsNCI-H4600.71

These findings suggest that modifications in the structure of similar compounds can lead to enhanced anticancer activity, indicating a promising avenue for drug development.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds with a similar structure have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cells, thereby reducing tumor growth.
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at various phases, particularly the S phase.

Case Studies and Research Findings

  • Study on SARS-CoV Protease Inhibitors : Research has identified structural features that enhance inhibitory activity against proteases related to viral infections, suggesting potential applications in antiviral therapies .
  • Antitumor Activity Assessments : A series of compounds structurally related to this compound were evaluated for their cytotoxic effects on multiple cancer cell lines, demonstrating promising IC50 values that warrant further investigation .
  • Structural Modifications for Enhanced Stability : Investigations into structural modifications have shown that certain changes can improve the compound's stability and efficacy, highlighting the importance of structure-activity relationships in drug design .

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14-13-20(22-18-6-4-3-5-17(14)18)25-12-11-19(23)21-15-7-9-16(24-2)10-8-15/h3-10,13H,11-12H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKMRNUHQCHJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCCC(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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